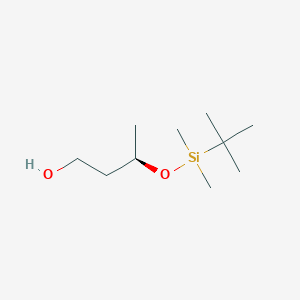
(R)-3-((tert-butyldimethylsilyl)oxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(tert-Butyldimethylsiloxy)-1-butanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability. The tert-butyldimethylsiloxy group serves as a protecting group for alcohols, making it a valuable tool in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsiloxy)-1-butanol typically involves the protection of the hydroxyl group in butanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Butanol+TBDMS-Cl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(tert-Butyldimethylsiloxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be employed to remove the tert-butyldimethylsiloxy group, often using reagents like TBAF (Tetrabutylammonium fluoride).
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms the deprotected alcohol.
Wissenschaftliche Forschungsanwendungen
®-3-(tert-Butyldimethylsiloxy)-1-butanol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)-1-butanol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsiloxy group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (tert-Butyldimethylsiloxy)acetaldehyde
- 4-(tert-Butyldimethylsiloxy)benzaldehyde
- N-(tert-Butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole
Uniqueness
®-3-(tert-Butyldimethylsiloxy)-1-butanol is unique due to its specific structure, which combines the stability of the tert-butyldimethylsiloxy group with the reactivity of the butanol backbone. This combination makes it particularly useful in protecting alcohols during complex synthetic procedures .
Eigenschaften
Molekularformel |
C10H24O2Si |
|---|---|
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m1/s1 |
InChI-Schlüssel |
PIWCWAVOQLFTBN-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CCO)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CCO)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















